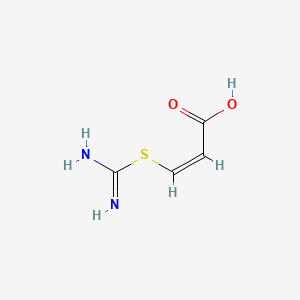
(+)-Linalyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-linalyl acetate is the (S)-enantiomer of linalyl acetate. It has a role as a plant metabolite and a volatile oil component. It is an enantiomer of a (R)-linalyl acetate.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties : (+)-Linalyl acetate, along with linalool, has demonstrated significant anti-inflammatory effects. These effects were observed in studies using carrageenin-induced edema in rats, suggesting that (+)-Linalyl acetate plays a crucial role in the anti-inflammatory activity of essential oils containing them (Peana et al., 2002).
Antimicrobial Efficacy : Research has shown the antimicrobial efficacy of (+)-Linalyl acetate against both gram-positive and gram-negative bacteria. This suggests that its mechanism of action may involve disrupting the lipid fraction of microbial plasma membranes, affecting membrane permeability and leading to leakage of intracellular materials (Trombetta et al., 2005).
Effects on Human Vigilance : A study on the effects of various essential oils, including linalyl acetate, on human vigilance performance found that inhalation of linalyl acetate decreased reaction times. This highlights the potential impact of this compound on attentional functions in humans (Heuberger & Ilmberger, 2010).
Antioxidant Properties in Food : Linalyl acetate has been studied for its antioxidant properties in heated soybean oil. The research indicated that it could effectively reduce oxidative changes in soybean oil at frying temperatures (Yan & White, 1990).
Anti-Tumor Activity : The compound has been identified as having anti-tumor activity. A study using a variety of cancer cell lines suggested that linalyl acetate could act as a protein kinase/NF-κB inhibitor, which may have implications for the management of inflammation and cancer (Hassan et al., 2008).
Neuroprotective Effects : (-)-Linalool, along with linalyl acetate, has been shown to protect SH-SY5Y cells against sodium nitroprusside-induced cytotoxicity, suggesting potential neuroprotective and antioxidant activities in the central nervous system (Kim et al., 2015).
Propiedades
Número CAS |
51685-40-6 |
|---|---|
Nombre del producto |
(+)-Linalyl acetate |
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
[(3S)-3,7-dimethylocta-1,6-dien-3-yl] acetate |
InChI |
InChI=1S/C12H20O2/c1-6-12(5,14-11(4)13)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3/t12-/m1/s1 |
Clave InChI |
UWKAYLJWKGQEPM-GFCCVEGCSA-N |
SMILES isomérico |
CC(=CCC[C@@](C)(C=C)OC(=O)C)C |
SMILES |
CC(=CCCC(C)(C=C)OC(=O)C)C |
SMILES canónico |
CC(=CCCC(C)(C=C)OC(=O)C)C |
Otros números CAS |
51685-40-6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(1R,5R)-5-[(E,3S)-3-hydroxy-4,4-dimethyloct-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]sulfanylhexanoic acid](/img/structure/B1236322.png)

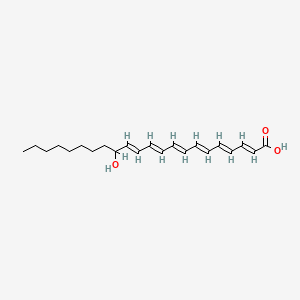
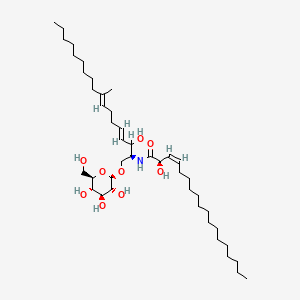
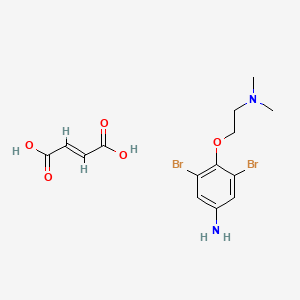
![6-[(2Z)-2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cycloheptane-1,4-diol](/img/structure/B1236333.png)
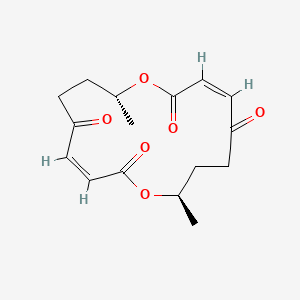


![10-[8-(4-Carboxy-3-methylbuta-1,3-dienyl)-3,9-dimethyl-1,7-dioxaspiro[5.5]undec-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B1236338.png)

![[4-Sulfooxy-2-[[1,2,5-trimethyl-5-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]phenyl] hydrogen sulfate](/img/structure/B1236341.png)

